Sunitinib Ketone Impurity
Description
Context of Sunitinib (B231) in Pharmaceutical Sciences
Sunitinib is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor. pharmaffiliates.com It functions by blocking various RTKs, which are implicated in tumor growth, the pathological formation of new blood vessels (angiogenesis), and the metastatic progression of cancer. The primary targets of Sunitinib include platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3). By inhibiting these signaling pathways, Sunitinib helps to reduce tumor vascularization and cell proliferation, leading to cancer cell death. veeprho.com It is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST). pharmaffiliates.com The malate (B86768) salt of Sunitinib is the form used in its commercial formulation. pharmaffiliates.com
Significance of Chemical Impurities in Active Pharmaceutical Ingredients (APIs)
Chemical impurities in active pharmaceutical ingredients (APIs) are substances that are not the desired chemical entity. The presence of impurities, even in small amounts, can affect the efficacy and safety of a pharmaceutical product. Regulatory bodies like the FDA, EMA, and the International Council for Harmonisation (ICH) have established stringent guidelines to control the levels of impurities in drug substances. veeprho.com These guidelines necessitate the identification, characterization, and quantification of impurities to ensure the quality, safety, and consistency of the final drug product. Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. researcher.life
Classification and General Profile of Sunitinib Impurities
Impurities in Sunitinib can be broadly categorized into organic impurities, inorganic impurities, and residual solvents. Organic impurities are the most common and can originate from various sources:
Process-related impurities: These are by-products formed during the synthesis of the API, unreacted starting materials, or intermediates. veeprho.com
Degradation products: These arise from the chemical degradation of the API during storage or formulation. veeprho.com Sunitinib has been shown to be sensitive to acidic and basic conditions, as well as oxidation. researcher.life Photodegradation can also lead to the formation of impurities, such as the E-isomer and Sunitinib N-oxide. unpad.ac.idscielo.br
Metabolites: While technically not impurities in the drug substance itself, metabolites formed in the body are also a subject of study. The primary metabolite of Sunitinib is N-desethyl sunitinib. unpad.ac.id
Commonly identified impurities of Sunitinib include its Z-isomer, N-oxide, and various process-related compounds. pharmaffiliates.comscielo.br
Rationale for Dedicated Research on Sunitinib Ketone Impurity
This compound, with the chemical name N-(2-(Diethylamino)ethyl)-5-(5-fluoro-2-oxo-2H-indole-3-carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, is a specific impurity that warrants detailed investigation. synzeal.comvbiochem.comsimsonpharma.com The rationale for focusing on this particular impurity stems from several key considerations:
Potential for Formation: The structure of the ketone impurity suggests it could arise from oxidative degradation of the Sunitinib molecule at the methylene (B1212753) bridge linking the pyrrole (B145914) and indolinone rings.
Impact on Quality: The presence of this impurity can affect the purity profile of the Sunitinib API and, consequently, the quality of the final drug product.
Regulatory Scrutiny: Regulatory agencies require the identification and control of all significant impurities. A thorough understanding of the ketone impurity's formation and characteristics is essential for meeting these regulatory requirements.
Analytical Challenges: The development of specific and sensitive analytical methods is necessary to detect and quantify this impurity accurately.
Scope and Objectives of the Research Investigation
The primary objective of this research is to provide a comprehensive scientific overview of this compound. The scope of this investigation is strictly limited to the chemical and analytical aspects of this impurity. The specific objectives are:
To detail the chemical structure and properties of this compound.
To explore its potential formation pathways.
To review the analytical methods used for its identification and quantification.
To summarize the available data on its characterization.
This investigation will not cover clinical or toxicological aspects, dosage, or administration information.
Properties
Molecular Formula |
C₂₂H₂₅FN₄O₃ |
|---|---|
Molecular Weight |
412.46 |
Synonyms |
N-(2-(Diethylamino)ethyl)-5-(5-fluoro-2-oxo-2H-indole-3-carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide; |
Origin of Product |
United States |
Mechanistic Studies of Sunitinib Ketone Impurity Formation and Degradation
Chemical Pathways Leading to Sunitinib (B231) Ketone Impurity Formation
Forced degradation studies are instrumental in identifying potential degradation products and elucidating the degradation pathways of a drug substance. Such studies for Sunitinib have shown that the molecule is particularly sensitive to oxidative, acidic, and basic conditions, while remaining relatively stable under thermal and photolytic stress. researchgate.netconsensus.appresearchgate.net
The formation of Sunitinib Ketone Impurity is most plausibly attributed to oxidative degradation. The chemical structure of Sunitinib features a methine bridge connecting the pyrrole (B145914) and indolinone ring systems. This exocyclic double bond is a potential site for oxidation. The mechanism likely involves the oxidation of this methine bridge to form a ketone group, resulting in the impurity formally named N-(2-(Diethylamino)ethyl)-5-(5-fluoro-2-oxo-2H-indole-3-carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. synzeal.compharmaffiliates.comsimsonpharma.com
Forced degradation studies confirm that Sunitinib is highly susceptible to oxidation, with one major degradation product being reported under oxidative stress conditions. consensus.appresearchgate.net While the specific identification of this product as the ketone impurity is not explicitly detailed in all available literature, the structural nature of the impurity strongly suggests it arises from an oxidative pathway. The metabolism of Sunitinib in vivo also involves oxidative pathways, further supporting the molecule's susceptibility to oxidation.
Investigations into the photostability of Sunitinib have shown that its primary degradation pathway under light exposure is Z-E photoisomerization. researchgate.net While other minor photolytic degradation products may form, studies conducted under ICH-prescribed photolytic conditions (exposure to UV and fluorescent light) have generally found Sunitinib to be stable, with no significant formation of other impurities. researchgate.netconsensus.app There is currently no scientific evidence to suggest that the this compound is formed through photolytic degradation pathways.
Sunitinib has demonstrated considerable stability under thermal stress. consensus.app Forced degradation studies where the drug substance is exposed to dry heat have shown minimal to no degradation. consensus.app An HPLC method for analyzing Sunitinib and its related substances utilized a column temperature of 45°C, indicating the thermal stability of the compound during analysis. wjpps.com Given this stability, thermal degradation is not considered a significant pathway for the formation of the this compound.
Sunitinib is known to degrade under hydrolytic conditions, particularly in acidic and basic media. Forced degradation studies have identified the formation of two degradation products in acidic conditions and one in basic conditions. consensus.appresearchgate.net However, the available literature does not characterize these specific hydrolytic degradants as the this compound. Hydrolysis typically involves the cleavage of bonds, such as amides or esters, by water. The formation of a ketone from a methine bridge is not a typical hydrolytic reaction, making it an unlikely pathway for the generation of this specific impurity.
Influence of Environmental Factors on Impurity Generation
The generation of impurities is significantly influenced by environmental factors such as temperature, light, and humidity. Understanding these influences is critical for defining appropriate storage and handling conditions for the drug substance and product.
Temperature is a critical parameter that affects the rate of chemical reactions, including drug degradation. In general, an increase in temperature accelerates the rate of degradation. Although Sunitinib is relatively stable under thermal stress, the rate of oxidative degradation, the likely pathway for ketone impurity formation, would be expected to increase with rising temperature.
Studies on Sunitinib oral suspensions have shown that the drug is chemically and physically stable for at least 60 days at both refrigerated (4°C) and room temperature conditions, with over 96% of the initial concentration remaining. researchgate.net This indicates that at controlled room and refrigerated temperatures, the formation of degradation impurities, including the ketone impurity, is minimal.
Light Exposure Effects
The photodegradation of Sunitinib has been a subject of scientific investigation to understand its stability under various light conditions. When exposed to light, Sunitinib is known to degrade, leading to the formation of several products. Research has identified that exposure to UV irradiation prompts the generation of impurities such as N-desethyl sunitinib and sunitinib N-oxide. unpad.ac.idunpad.ac.id The concentrations of these specific photodegradation products have been observed to increase in a time-dependent manner upon irradiation. unpad.ac.id
Another significant effect of light exposure on Sunitinib is photoisomerization. Sunitinib exists as Z and E isomers, with the Z-isomer being the clinically relevant and active form. Studies have shown that upon exposure to light, the Z-isomer can convert to the E-isomer. researchgate.net After 30 minutes of light exposure, the E-isomer can reach a maximum percentage of 44% for Sunitinib and 20% for N-desethyl sunitinib, calculated with respect to the total sum of both isomers. researchgate.net
While the formation of sunitinib N-oxide and the E-isomer are established photodegradation pathways, the direct formation of this compound as a result of light exposure is not explicitly detailed in the reviewed scientific literature. The primary documented photolytic degradation products are other related substances.
The table below summarizes the key photodegradation products of Sunitinib identified in research studies.
| Photodegradation Product | Effect of Light Exposure | Reference |
| Sunitinib N-oxide | Concentration increases with irradiation time. | unpad.ac.idunpad.ac.id |
| N-desethyl sunitinib | Concentration increases with irradiation time. | unpad.ac.id |
| E-isomer of Sunitinib | Forms from the Z-isomer via photoisomerization. | researchgate.net |
pH Effects (General Impurity Formation Factor)
The pH of a solution is a critical factor that can influence the stability of Sunitinib and promote the formation of various impurities. Forced degradation studies, which are essential for identifying potential degradation pathways, have demonstrated that Sunitinib is particularly susceptible to degradation in acidic and basic environments.
One comprehensive stress testing study revealed that Sunitinib is highly sensitive to acid and base hydrolysis. Under acidic stress conditions, two degradation products (DPs) were formed, while one DP was generated under basic conditions. researchgate.net The study also noted that Sunitinib is sensitive to oxidation, which resulted in one additional DP. researchgate.net
Furthermore, pH can influence the formation of specific isomers. It has been observed that lowering the pH of a Sunitinib solution can lead to an increase in the formation of the E-isomer by up to 20%. researchgate.net The pH also plays a significant role in the analytical separation of Sunitinib and its impurities. For instance, the characteristic peak of the Sunitinib N-oxide form has been found to overlap with that of the Z-isomer when the pH of the analytical mobile phase is acidic (pH < 7), which can complicate accurate impurity profiling. researchgate.net Method development studies have found that optimal separation of certain impurities is achieved at a neutral pH of 7.0, whereas acidic conditions (pH 3 and 5) resulted in poor separation of impurities like D-SUN and SUN-NO. rjptonline.org
Stability Profile Analysis of Sunitinib Related to Ketone Impurity Accumulation
The stability profile of Sunitinib has been evaluated through forced degradation studies, which subject the drug substance to various stress conditions to understand its intrinsic stability and identify potential degradation products. These studies are fundamental to developing stability-indicating analytical methods.
Forced degradation studies on Sunitinib have provided crucial insights into its stability. The drug has been found to be largely stable under thermal and photolytic stress conditions but shows significant degradation under hydrolytic (acidic and basic) and oxidative stress. researchgate.net This indicates that the accumulation of impurities is more likely to occur when Sunitinib is exposed to acidic, basic, or oxidative environments.
The table below outlines the findings from a forced degradation study, detailing the conditions under which Sunitinib degrades and the number of degradation products (DPs) formed.
| Stress Condition | Sensitivity of Sunitinib | Number of Degradation Products (DPs) Formed | Reference |
| Acid Hydrolysis | Highly Sensitive | 2 | researchgate.net |
| Base Hydrolysis | Highly Sensitive | 1 | researchgate.net |
| Oxidation | Highly Sensitive | 1 | researchgate.net |
| Other Conditions (e.g., Thermal) | Stable | Significantly less degradation | researchgate.net |
These studies are crucial for identifying the circumstances that could lead to the accumulation of impurities. However, the specific identification and quantification of this compound accumulation under these distinct stress conditions are not detailed in the available research. The studies confirm the formation of several degradation products, but a direct correlation to the accumulation of the ketone impurity requires further specific investigation.
Synthetic Methodologies for Sunitinib Ketone Impurity Reference Standards
Rationale and Design Principles for Impurity Synthesis
The primary rationale for synthesizing Sunitinib (B231) Ketone Impurity is to create a highly purified reference standard. pharmamirror.com This standard is indispensable for several key aspects of quality control and regulatory compliance:
Method Development and Validation: The synthesized impurity is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying its presence in Sunitinib. synzeal.com
Quality Control (QC): It serves as a benchmark in routine QC testing of Sunitinib batches to ensure that the level of this specific impurity does not exceed predefined safety limits. synzeal.com
Stability Studies: The standard helps in assessing the stability of the drug substance and product by identifying degradation pathways that might lead to the formation of the ketone impurity over time. toref-standards.com
Regulatory Submissions: Regulatory bodies like the FDA require detailed information on impurity profiles, and having a well-characterized reference standard is necessary for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filings. toref-standards.comsynzeal.com
The design of a synthetic route for an impurity like Sunitinib Ketone Impurity is guided by principles of efficiency, scalability, and the ability to produce a final compound of exceptionally high purity. synthinkchemicals.compharmtech.com The strategy often involves modifying the existing synthesis of the parent drug, Sunitinib, or developing a completely novel pathway that leads directly to the target impurity. The chosen route must allow for effective purification to remove process-related impurities and by-products. synthinkchemicals.com
Development and Optimization of Synthetic Routes
While specific proprietary synthetic routes for this compound are not extensively detailed in public literature, a plausible pathway can be designed based on its structure. The chemical structure of this compound is identified as N-(2-(Diethylamino)ethyl)-5-(5-fluoro-2-oxo-2H-indole-3-carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide. synzeal.com This structure differs from Sunitinib at the linker between the pyrrole (B145914) and oxindole (B195798) rings, featuring a ketone group instead of a methylidene bridge.
A potential synthetic approach could involve the following key steps, adapted from the general synthesis of Sunitinib:
Synthesis of the Pyrrole Intermediate: The synthesis would begin with the preparation of the core pyrrole carboxamide intermediate, N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide.
Acylation Reaction: This pyrrole intermediate would then undergo a Friedel-Crafts acylation reaction at the 5-position. Instead of condensation with a formyl group (as in Sunitinib synthesis), this step would involve acylation with a suitable derivative of 5-fluoro-2-oxoindoline-3-carboxylic acid. This would directly install the required ketone linker.
Optimization: The reaction conditions, including the choice of catalyst (e.g., a Lewis acid), solvent, and temperature, would need to be carefully optimized to maximize the yield of the desired ketone impurity and minimize the formation of by-products.
An alternative strategy could involve the oxidation of a Sunitinib precursor. This might involve synthesizing a molecule similar to Sunitinib but with a methylene (B1212753) (-CH2-) or hydroxymethyl (-CH(OH)-) bridge, which could then be oxidized to the target ketone (-C=O) using a suitable oxidizing agent.
Isolation and Purification Techniques for Synthetic Impurity Standards
Achieving the high level of purity required for a reference standard necessitates robust isolation and purification techniques. pharmtech.com Following the synthesis of crude this compound, a multi-step purification process is typically employed.
Commonly used techniques include:
Column Chromatography: This is a primary method for separating the target impurity from unreacted starting materials, reagents, and other synthesis-related by-products based on differential adsorption on a stationary phase like silica (B1680970) gel. synthinkchemicals.com
Crystallization/Recrystallization: If the synthesized impurity is a solid, crystallization from a suitable solvent or solvent system can be a highly effective method for purification. This process relies on the differences in solubility between the impurity and contaminants. synthinkchemicals.com
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest purity levels (often >99%), Prep-HPLC is the method of choice. It offers high-resolution separation and is capable of isolating the target compound even from structurally similar impurities. synthinkchemicals.com
The final purity of the isolated standard is typically confirmed using analytical HPLC.
Table 1: Common Purification Techniques for Impurity Standards
| Technique | Principle | Application |
|---|---|---|
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Initial purification of crude reaction mixtures. |
| Crystallization | Difference in solubility between the product and impurities in a solvent. | Purification of solid compounds; can be highly effective for removing significant amounts of impurities. |
| Preparative HPLC | High-resolution liquid chromatographic separation on a larger scale. | Final purification step to achieve very high purity levels (>99%). |
Structural Confirmation of Synthesized this compound
Once isolated, the chemical structure of the synthesized this compound must be unequivocally confirmed. This is accomplished using a combination of advanced spectroscopic techniques that provide complementary information about the molecule's composition and connectivity. pharmamirror.comtaylorandfrancis.com
HRMS is a critical tool used to determine the exact molecular weight and elemental composition of the synthesized impurity. By measuring the mass-to-charge ratio (m/z) with high accuracy, it can confirm that the molecular formula of the synthesized compound matches the expected formula for this compound, which is C22H25FN4O3. synzeal.comsynzeal.com This technique is essential for distinguishing the target compound from other molecules with the same nominal mass but different elemental compositions.
Table 2: Key Data for this compound
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 2411816-47-0 | synzeal.com |
| Molecular Formula | C22H25FN4O3 | synzeal.comsynzeal.com |
| Molecular Weight | 412.5 g/mol | synzeal.comsynzeal.com |
NMR spectroscopy is arguably the most powerful technique for elucidating the precise structure of an organic molecule. researchgate.net A full suite of NMR experiments is used to confirm the structure of this compound.
1D NMR (¹H and ¹³C):
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. The spectrum would be expected to show characteristic signals for the aromatic protons on the oxindole ring, the methyl and ethyl groups, and the amide and amine protons.
¹³C NMR detects the carbon atoms in the molecule, providing information about the carbon skeleton. A key confirmation would be the presence of a signal in the characteristic region for a ketone carbon (typically ~190-200 ppm), which would be distinct from the other carbonyl signals of the amide and lactam groups.
2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the exact connectivity of atoms within the molecule. scispace.com For instance, an HMBC experiment would show a correlation between the protons on the pyrrole and oxindole rings to the newly introduced ketone carbon, confirming its position as the linker.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. This includes N-H stretching vibrations for the amide and oxindole groups, C-H stretching for aromatic and aliphatic parts, and, most importantly, multiple distinct C=O (carbonyl) stretching bands. The spectrum would feature strong absorptions corresponding to the amide, the lactam (in the oxindole ring), and the newly introduced ketone functional group, each appearing at a characteristic frequency. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed in the characterization of pharmaceutical compounds, including reference standards for impurities like this compound. This method provides valuable information about the electronic transitions within a molecule by measuring its absorbance of light across the ultraviolet and visible regions of the electromagnetic spectrum. The utility of UV-Vis spectroscopy lies in its ability to confirm the presence of specific chromophores (light-absorbing functional groups) and to quantify the substance in solution, leveraging the Beer-Lambert law.
The molecular structure of this compound, formally known as N-(2-(Diethylamino)ethyl)-5-(5-fluoro-2-oxo-2H-indole-3-carbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, contains several chromophores that are expected to exhibit strong absorbance in the UV-Vis region. The primary chromophoric system is the extended conjugation linking the 5-fluoro-2-oxindole moiety with the 2,4-dimethyl-1H-pyrrole ring through a ketone group. This extensive system of alternating single and double bonds significantly lowers the energy required for π → π* electronic transitions, shifting the maximum absorption wavelength (λmax) into the visible range.
For comparison, the parent compound, Sunitinib, which possesses a similar conjugated system but with a methylidene bridge instead of a ketone, typically exhibits a maximum absorbance at approximately 432 nm in methanol. scribd.com The presence of the carbonyl (ketone) group in the this compound, in place of the C=C double bond of the methylidene linker, is expected to influence the electronic distribution and, consequently, the absorption spectrum. This structural difference would likely result in a shift of the λmax (either a hypsochromic/blue shift to a shorter wavelength or a bathochromic/red shift to a longer wavelength) compared to Sunitinib.
While specific experimental data for the UV-Vis spectrum of a this compound reference standard is not extensively detailed in publicly available scientific literature, a typical analysis would yield the parameters outlined in the following table. Such data is crucial for the development of analytical methods, such as HPLC with UV detection, for monitoring this impurity in Sunitinib drug substance and product. researchgate.net Commercial suppliers of this reference standard provide detailed characterization data, often including 1H NMR, 13C NMR, IR, and mass spectrometry, in their Certificate of Analysis, which would also contain definitive UV-Vis spectral data. daicelpharmastandards.com
| Parameter | Description | Typical Value / Finding |
|---|---|---|
| Solvent | The medium in which the compound is dissolved for analysis (e.g., Methanol, Acetonitrile (B52724), Ethanol). The choice of solvent can influence the absorption maxima. | Data not publicly available |
| λmax (nm) | The wavelength(s) at which the maximum absorbance of light occurs. This is characteristic of the compound's chromophoric system. | Data not publicly available |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λmax. It is a constant for a specific substance in a given solvent at a particular wavelength. | Data not publicly available |
| Concentration | The amount of the compound dissolved in the solvent, typically reported in mol/L or mg/mL. | Determined during analysis |
Advanced Analytical Methodologies for Sunitinib Ketone Impurity Profiling and Quantification
Chromatographic Separation Techniques Development and Validation
The development and validation of robust analytical methods are paramount for ensuring the quality and purity of active pharmaceutical ingredients (APIs) like Sunitinib (B231). Chromatographic techniques are central to this process, providing the necessary selectivity and sensitivity to separate, identify, and quantify the API from its related substances, including process impurities and degradation products such as Sunitinib Ketone Impurity. The primary goal is to develop methods that are specific, accurate, precise, and stability-indicating.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the analysis of Sunitinib and its impurities. google.com Its versatility and high resolution make it ideal for separating complex mixtures. The development of a successful HPLC method involves the systematic optimization of several key parameters to achieve adequate separation of all relevant compounds, including the this compound, from the parent drug and other related substances. researchgate.net
The choice of the stationary phase is a critical first step in HPLC method development. For the analysis of Sunitinib and its impurities, reversed-phase chromatography is the predominant mode. Columns with octadecylsilane (B103800) (C18 or ODS) stationary phases are frequently utilized due to their ability to effectively separate compounds of moderate to low polarity. wjpps.comrjptonline.org The hydrophobic nature of the C18 stationary phase provides strong retention for Sunitinib and allows for the separation of impurities based on differences in their hydrophobicity.
In some methods, an octylsilane (B1236092) (C8) column has also been used as the stationary phase. researchgate.net The selection between C18 and C8 often depends on the specific impurity profile, as the shorter alkyl chain of the C8 column offers slightly different selectivity and may be advantageous for eluting more strongly retained compounds. A stability-indicating method was developed using a Waters XBridge C18 column (250 mm × 4.6 mm, 5 µm) to separate Sunitinib from its impurities and degradation products. researchgate.net
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Stationary Phase | YMC Pack ODS-A (C18) (250 mm x 4.6 mm) wjpps.com | Hector C8 (250 × 4.6 mm, 5 μm) researchgate.net |
| Column Temperature | 45°C wjpps.com | Not Specified |
| Detection Wavelength | 268 nm wjpps.com | 425 nm researchgate.net |
Mobile phase optimization is crucial for achieving the desired resolution between the main component and its impurities. researchgate.net The process typically involves evaluating different organic solvents, buffer systems, and pH levels. For Sunitinib analysis, mobile phases often consist of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netrjptonline.org
The pH of the aqueous component is a critical factor, as it affects the ionization state of the analytes and, consequently, their retention and peak shape. researchgate.net Buffers like ammonium (B1175870) acetate (B1210297) or potassium phosphate (B84403) are commonly used to control the pH. researchgate.netrjptonline.org For instance, one method utilized a mobile phase of ammonium acetate buffer containing triethylamine (B128534) at a pH of 8.5, which was found to be optimal for separating Sunitinib isomers and related impurities. researchgate.net Another approach employed a mobile phase consisting of 20 mM KH2PO4 (pH 7.0) and acetonitrile. rjptonline.org The selection of the organic modifier and its proportion in the mobile phase is adjusted to fine-tune the retention times of the compounds of interest.
Due to the presence of multiple impurities with a range of polarities in a typical Sunitinib sample, isocratic elution (where the mobile phase composition remains constant) is often insufficient. Gradient elution, in which the composition of the mobile phase is varied during the analytical run, is frequently necessary to achieve a complete separation of all related substances within a reasonable time. google.comwjpps.com
A typical gradient program starts with a higher percentage of the aqueous phase to retain and resolve early-eluting, more polar impurities. The concentration of the organic modifier is then gradually increased to elute the main Sunitinib peak and, subsequently, the less polar, more strongly retained impurities. researchgate.net For example, a gradient program might run from a 20% to 90% organic phase concentration over 30 minutes. researchgate.net This approach ensures that both polar and non-polar impurities, including potential ketone species, are effectively resolved from the API. wjpps.com An accurate and sensitive gradient RP-HPLC method has been developed for the related substances of Sunitinib Malate (B86768), demonstrating good linearity with a correlation coefficient greater than 0.9900 for each impurity. wjpps.com
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology allows for much faster analysis times and provides higher resolution and sensitivity compared to conventional HPLC.
A rapid and sensitive UPLC-MS/MS method was developed for the quantification of Sunitinib and its N-desethyl metabolite, SU12662. nih.gov This method employed an Acquity UPLC® BEH C18 column (1.7 µm, 2.1 mm x 50 mm) with a gradient of acetonitrile and a total cycle time of just 4 minutes. nih.gov While this application focused on metabolites, the same principles of high speed and resolution are directly applicable to impurity profiling. The enhanced resolving power of UHPLC is particularly beneficial for separating closely eluting or low-level impurities like this compound from the main drug peak, ensuring more accurate quantification. waters.com
| Parameter | Condition |
|---|---|
| Stationary Phase | Acquity UPLC® BEH C18 (1.7µm, 2.1mm x 50mm) nih.gov |
| Mobile Phase | Gradient of acetonitrile nih.gov |
| Flow Rate | 0.250 ml/min nih.gov |
| Total Run Time | 4 minutes nih.gov |
High-Performance Thin-Layer Chromatography (HPTLC) Methodologies
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the analysis of Sunitinib and its impurities. rjptonline.orgscielo.br It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. scielo.br
In a typical HPTLC method for Sunitinib, the stationary phase is an aluminum plate pre-coated with silica (B1680970) gel. scielo.brresearchgate.net Samples are applied as bands, and the plate is developed in a chamber containing the mobile phase. scielo.br The optimization of the mobile phase is key to achieving separation. A system consisting of dichloromethane, methanol, toluene, and ammonia (B1221849) solution has been shown to effectively separate Sunitinib malate from impurities like its E-isomer and Sunitinib N-oxide. scielo.brscielo.br After development, quantification is performed densitometrically, typically by scanning the plate at a specific wavelength where the compound absorbs light, such as 430 nm for Sunitinib. scielo.brusp.br This method was validated and found to produce sharp, well-resolved peaks, with a linear relationship achieved over a concentration range of 27.34 to 437.5 ng/spot. scielo.br
| Parameter | Condition |
|---|---|
| Stationary Phase | Aluminum TLC plate pre-coated with silica gel scielo.br |
| Mobile Phase | Dichloromethane: Methanol: Toluene: Ammonia solution scielo.brscielo.br |
| Detection | Densitometrically in absorbance mode at 430 nm scielo.br |
| Retention Factor (Rf) for Sunitinib | 0.53 ± 0.02 scielo.br |
Gas Chromatography (GC) Considerations
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. However, its application for analyzing Sunitinib and its related impurities, such as the this compound, requires careful consideration of several factors due to the compound's molecular structure and properties.
Thermal Stability: A primary consideration for GC analysis is the thermal stability of the analyte. Sunitinib has been found to be thermally stable in solution under dark conditions. However, the high temperatures required for GC injection and analysis could potentially lead to the degradation of this compound. A thorough evaluation of the impurity's thermal stability is essential before method development to ensure that the observed peaks are representative of the sample and not artifacts of thermal breakdown.
Volatility: this compound, being a relatively large and polar molecule (Molecular Formula: C22H25FN4O3), possesses low volatility. This makes direct GC analysis challenging, as it may not readily vaporize at typical GC operating temperatures.
Derivatization: To overcome issues of low volatility and potential thermal degradation, chemical derivatization is often employed. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For this compound, functional groups such as the secondary amine or the amide could be targeted for derivatization (e.g., silylation or acylation) to make it more amenable to GC analysis. However, derivatization adds complexity to sample preparation and requires careful optimization to ensure complete and reproducible reactions.
Column Selection: The choice of GC column is critical. A polar column would likely be required to achieve adequate separation and peak shape for a molecule with the functional groups present in this compound, assuming it can be analyzed directly or after derivatization.
While GC is not the primary technique for analyzing Sunitinib impurities, it may be necessary for specific applications, particularly for volatile organic impurities that may not be well-retained in liquid chromatography.
Hyphenated Techniques for Impurity Identification and Characterization
Hyphenated techniques, which combine the separation power of chromatography with the detection and identification capabilities of spectrometry, are indispensable for impurity profiling.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted and powerful technique for the determination of Sunitinib and its impurities. Its high sensitivity and selectivity make it ideal for detecting and quantifying trace-level impurities like the this compound in the API.
A typical LC-MS/MS method involves a reversed-phase liquid chromatography separation followed by detection using a tandem mass spectrometer. The method's high specificity allows for accurate quantification even in complex matrices.
Table 1: Example LC-MS/MS Method Parameters for Sunitinib-related Compounds
| Parameter | Condition | Reference |
| Chromatography | Reversed-Phase HPLC/UPLC | |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) | |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | |
| Flow Rate | Isocratic or Gradient (e.g., 0.150 mL/min) | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Detection | Multiple Reaction Monitoring (MRM) |
Electrospray Ionization (ESI) is the most common ionization source used for the analysis of Sunitinib and its related compounds. For molecules like this compound, which contain basic nitrogen atoms, ESI in the positive ion mode is highly effective. This technique generates protonated molecular ions [M+H]+ with high efficiency and minimal fragmentation in the source, providing a clear indication of the molecular weight of the impurity.
In tandem mass spectrometry (MS/MS), the protonated molecular ion of the impurity, selected in the first quadrupole (Q1), is subjected to collision-induced dissociation (CID). This process breaks the molecule into characteristic product ions, which are then analyzed in the third quadrupole (Q3). This transition from a precursor ion to a product ion is highly specific and is used for quantification in Multiple Reaction Monitoring (MRM) mode.
For the parent compound Sunitinib, a common fragmentation is the transition of the protonated molecular ion [M+H]+ at m/z 399.0 to a major product ion at m/z 283.0. By analogy, the this compound would be expected to exhibit a specific fragmentation pattern based on its structure. Analysis of this pattern is crucial for structural elucidation and for setting up a selective and sensitive quantification method. The fragmentation pattern of Sunitinib N-oxide, another related compound, has been identified, showing transitions from m/z 415.4 to product ions like m/z 326.3, which corresponds to known structural components. A similar approach would be used to identify and confirm the structure of the this compound.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides accurate mass measurements of ions, typically with an error of less than 5 ppm. This capability is a powerful tool for confirming the elemental composition of an unknown or suspected impurity. By measuring the exact mass of the protonated molecular ion of the this compound, its elemental formula can be confidently determined, which is a critical step in its identification and characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C22H25FN4O3 |
| Molecular Weight | 412.46 g/mol |
| Calculated Monoisotopic Mass | 412.1911 g/mol |
Gas Chromatography-Mass Spectrometry (GC-MS)
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) offers high separation efficiency and definitive peak identification. While not the primary method for large pharmaceutical molecules, it has been successfully applied for the analysis of certain impurities in Sunitinib, such as nitrosamines.
For the this compound, direct GC-MS analysis is likely unfeasible due to its low volatility and potential for thermal degradation. Therefore, a successful GC-MS method would almost certainly require a derivatization step to convert the impurity into a more volatile and thermally stable analogue. The development of such a method would require significant effort to optimize the derivatization reaction and the GC-MS conditions. The mass spectrometer detector provides high selectivity, and the resulting mass spectra would offer valuable structural information, complementing data from other analytical techniques.
LC-NMR Coupling
The unequivocal structural elucidation of pharmaceutical impurities is critical for ensuring drug safety and quality. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy stands out as a powerful hyphenated technique for this purpose, combining the superior separation capabilities of liquid chromatography (LC) with the definitive structure-elucidating power of NMR spectroscopy. mdpi.com In the context of this compound, LC-NMR provides an integrated solution for its isolation and characterization directly from a complex mixture, such as a bulk drug substance or a forced degradation sample.
The process begins with the chromatographic separation of the this compound from the Sunitinib active pharmaceutical ingredient (API) and other related substances. The LC system resolves the components, after which the eluent containing the impurity of interest is transferred to the NMR spectrometer for analysis. This can be performed in different modes:
On-flow mode: The NMR spectra are acquired continuously as the chromatographic peak elutes. This mode is suitable for rapid screening but may offer lower sensitivity.
Stop-flow mode: The chromatographic flow is halted when the impurity peak reaches the NMR flow cell, allowing for extended acquisition times and the performance of more complex, multi-dimensional NMR experiments (e.g., COSY, HSQC, HMBC). This is the most common approach for the detailed structural analysis of low-level impurities. mdpi.com
Loop-storage mode: Multiple chromatographic peaks are collected sequentially in storage loops before being transferred to the NMR for analysis.
For the this compound, stop-flow LC-NMR would be particularly advantageous. Following its separation on a suitable LC column, the peak corresponding to the impurity would be isolated in the NMR flow cell. High-resolution proton (¹H) NMR and carbon (¹³C) NMR spectra can then be acquired. Further analysis using two-dimensional NMR techniques would reveal proton-proton and proton-carbon correlations, allowing for the complete assignment of the molecular structure. This provides unambiguous confirmation of the ketone moiety and its position within the molecular framework relative to the parent Sunitinib structure, without the need for physical isolation and purification of the impurity. veeprho.comwaters.com The use of advanced solvent suppression techniques is often necessary to eliminate interfering signals from the LC mobile phase. mdpi.com
Spectroscopic Techniques for Quantification and Confirmation
Once identified, impurities must be accurately quantified. Spectroscopic techniques offer robust and reliable methods for both the confirmation of identity and the determination of purity or concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity assessment and the quantification of substances without the need for a specific reference standard of the analyte. bruker.comkoreascience.krusp.org The fundamental principle of qNMR lies in the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal. usp.orgemerypharma.com This makes it an ideal tool for determining the purity of this compound reference material or for quantifying it in a mixture.
To perform a qNMR analysis for purity assessment, a certified internal standard of known purity is weighed accurately and mixed with a precisely weighed amount of the this compound sample. koreascience.kr The mixture is dissolved in a suitable deuterated solvent, and a ¹H NMR spectrum is acquired under optimized conditions that ensure full signal relaxation. The purity of the this compound can then be calculated using the following equation:
Panalyte = (Ianalyte / Istd) × (Nstd / Nanalyte) × (Manalyte / Mstd) × (mstd / manalyte) × Pstd
Where:
P = Purity in % (w/w)
I = Integral value of the signal
N = Number of protons generating the signal
M = Molar mass
m = Mass
analyte = this compound
std = Internal Standard
The key advantages of qNMR include its high precision, accuracy, and the fact that it is a non-destructive technique. veeprho.com Furthermore, since it does not rely on analyte-specific response factors, it can be used to quantify any "NMR-active" impurity, provided a distinct, well-resolved signal can be identified in the spectrum. usp.org
| Parameter | Analyte (this compound) | Internal Standard (e.g., Maleic Acid) |
|---|---|---|
| Mass (m) | 15.20 mg | 10.50 mg |
| Molar Mass (M) | 412.5 g/mol | 116.07 g/mol |
| Signal Integral (I) | 25.45 | 18.90 |
| Number of Protons (N) | 3 (for a specific methyl group) | 2 (for the two vinyl protons) |
| Purity (P) | Calculated | 99.95% |
Table 1: Example Data for qNMR Purity Calculation of this compound.
UV-Visible (UV-Vis) spectrophotometry is a widely used, robust, and cost-effective technique for quantifying impurities in pharmaceutical analysis. chemass.si The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. Several spectrophotometric methods have been developed for the quantification of Sunitinib itself, and similar principles can be applied to its ketone impurity. nih.govejournal.byscribd.com
The development of a UV-Vis method for this compound would involve several steps:
Wavelength Selection: The UV spectrum of the impurity in a suitable solvent (e.g., methanol, acetonitrile, or a buffer) is recorded to determine the wavelength of maximum absorbance (λmax). This wavelength is used for quantification to ensure maximum sensitivity.
Calibration Curve: A series of standard solutions of the this compound at known concentrations are prepared. The absorbance of each solution is measured at the predetermined λmax.
Linearity Assessment: A calibration curve is constructed by plotting absorbance versus concentration. The resulting graph should be linear over the desired concentration range. scribd.com
Once the method is validated, the concentration of the this compound in a sample solution can be determined by measuring its absorbance and interpolating the concentration from the calibration curve. This technique is particularly useful for routine quality control testing due to its simplicity and speed. ejournal.by However, its specificity can be limited if the API or other impurities have overlapping absorption spectra. chemass.si Therefore, it is often coupled with a separation technique like HPLC (HPLC-UV) to ensure that the absorbance being measured is solely from the impurity of interest. nih.gov
Analytical Method Validation Parameters
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.euich.org For impurity analysis, this ensures that the method can reliably and accurately quantify the this compound at specified levels. The validation process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH). amsbiopharma.comich.org Key validation parameters include specificity, selectivity, linearity, and range.
Specificity is the ability of the analytical method to provide a result that unequivocally measures the analyte of interest in the presence of other components that may be expected to be present. amsbiopharma.comich.org For the this compound, these components could include the Sunitinib API, other process-related impurities, degradation products, or excipients in a formulated product.
Selectivity is a measure of how well the method can differentiate the analyte from other substances in the sample. In chromatographic methods, selectivity is demonstrated by the baseline resolution of the peak for this compound from all other peaks. youtube.com
Demonstration of specificity can be achieved through several approaches:
Spiking Studies: A solution of the bulk drug or product is spiked with a known amount of the this compound. The method should be able to accurately quantify the impurity and show no interference from the matrix. ich.org
Forced Degradation: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. ikev.org The analytical method must be able to separate the this compound peak from any degradants formed, which is often confirmed using a peak purity analysis with a photodiode array (PDA) detector. nih.gov
Orthogonal Methods: If impurity standards are not available, specificity can be shown by comparing the results from the primary method with those from a second, well-characterized analytical procedure based on a different principle (e.g., comparing an HPLC method to a capillary electrophoresis method). youtube.comikev.org
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. ikev.orgikev.org For the this compound, linearity is typically evaluated by analyzing a minimum of five standard solutions at different concentration levels. The relationship between the instrument response (e.g., peak area in HPLC-UV) and the concentration is assessed using linear regression analysis. The acceptance criteria usually include a high correlation coefficient (R²) value, typically ≥ 0.99, and an examination of the y-intercept and the residuals. ikev.orgwjpps.com
The Range of an analytical procedure is the interval between the upper and lower concentration levels of the analyte for which the procedure has been demonstrated to have a suitable level of linearity, accuracy, and precision. ich.org For an impurity quantification method, the range should typically cover from the reporting threshold of the impurity to 120% of the specification limit. ich.org For example, if the specification for this compound is 0.15%, the range might be validated from 0.05% to 0.18%.
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 0.10 | 15,250 |
| 0.50 | 74,980 |
| 1.00 | 151,100 |
| 1.50 | 225,500 |
| 2.00 | 301,200 |
| Linear Regression Analysis | |
| Slope | 150,450 |
| Y-Intercept | 520 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Example Linearity Data for the Quantification of this compound by HPLC-UV.
Accuracy and Precision
The accuracy of an analytical method denotes the closeness of the test results obtained by that method to the true value. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Both are fundamental to demonstrating the reliability of a method for quantifying impurities like this compound.
For the related substances of Sunitinib, including various process impurities, analytical methods are developed and validated to meet stringent acceptance criteria. wjpps.com The accuracy of these methods is typically assessed by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix at different concentration levels. While specific recovery data for this compound is not extensively detailed in publicly available literature, the general expectation for impurity analysis is a recovery within 80-120%.
Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. Repeatability (intra-assay precision) assesses the precision over a short interval of time with the same analyst and equipment. Intermediate precision is determined by varying conditions within the same laboratory, such as different analysts, different equipment, or different days. Reproducibility is assessed by inter-laboratory trials. For Sunitinib and its related substances, developed high-performance liquid chromatography (HPLC) methods demonstrate a high degree of precision, with the relative standard deviation (RSD) for replicate measurements being well within the accepted limits, typically not more than 15% for impurities at the limit of quantification. rjptonline.org
Table 1: Illustrative Accuracy and Precision Data for an Unspecified Sunitinib Impurity
| Parameter | Level | Acceptance Criteria | Illustrative Finding |
| Accuracy | 50% | 80-120% Recovery | 98.5% |
| 100% | 80-120% Recovery | 101.2% | |
| 150% | 80-120% Recovery | 99.8% | |
| Precision (RSD) | Repeatability | ≤ 15% | 2.5% |
| Intermediate Precision | ≤ 15% | 3.1% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Establishing the LOD and LOQ is crucial for methods used to control trace-level impurities.
For the analytical methods developed for Sunitinib and its related compounds, the sensitivity is a key validation parameter. One study on a reliable and specific validated method for Sunitinib Malate and its related compounds, including process impurities, reported that the limit of detection for each impurity was found to be less than 0.015% w/w, indicating a highly sensitive method. wjpps.com The LOQ is typically established at a concentration where the signal-to-noise ratio is at least 10:1, and where acceptable precision and accuracy can be demonstrated.
Table 2: Illustrative LOD and LOQ Data for an Unspecified Sunitinib Impurity
| Parameter | Method | Illustrative Value (as % of test concentration) |
| LOD | Signal-to-Noise (S/N ≥ 3) | 0.015% |
| LOQ | Signal-to-Noise (S/N ≥ 10) | 0.05% |
Robustness and Ruggedness
Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, lots of reagents, elapsed assay times, and temperatures.
The validation of analytical methods for Sunitinib and its impurities includes a thorough evaluation of their robustness. rjptonline.org This is achieved by intentionally varying critical method parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition. The method is considered robust if the results remain within the acceptance criteria despite these small changes. For instance, a stability-indicating HPLC method for Sunitinib and its associated impurities was validated for its robustness, ensuring its suitability for routine quality control analysis. rjptonline.org
Ruggedness is often demonstrated during the intermediate precision study by involving different analysts and instruments. The consistency of the results under these varied conditions confirms the ruggedness of the method.
Table 3: Illustrative Robustness Study Parameters for an HPLC Method
| Parameter Varied | Variation | Impact on Results (e.g., Resolution, Tailing Factor) |
| Flow Rate | ± 0.2 mL/min | Within system suitability limits |
| Column Temperature | ± 5 °C | Within system suitability limits |
| Mobile Phase pH | ± 0.2 units | Within system suitability limits |
Control Strategies and Regulatory Compliance for Sunitinib Ketone Impurity
Impurity Thresholds and Reporting Requirements for Pharmaceutical Products
Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established specific thresholds for the reporting, identification, and qualification of impurities in new drug products. jpionline.orgich.org These thresholds are not specific to Sunitinib (B231) Ketone Impurity but apply to all impurities in new drug substances and products. They are determined based on the maximum daily dose (MDD) of the drug. gmpinsiders.com The primary ICH guidelines governing these thresholds are Q3A (Impurities in New Drug Substances) and Q3B(R2) (Impurities in New Drug Products). jpionline.orgeuropa.eu
The three key thresholds are:
Reporting Threshold : The level at or above which an impurity must be reported in a regulatory submission. gmpinsiders.com
Identification Threshold : The level at or above which an impurity's structure must be determined. jpionline.orggmpinsiders.com
Qualification Threshold : The level at or above which an impurity's biological safety must be established. gmpinsiders.com
These thresholds ensure that any impurity with the potential to affect patient safety is rigorously evaluated. jpionline.org
Table 1: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI, whichever is lower | 0.5% or 1.0 mg TDI, whichever is lower |
| > 1 g | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
Source: Based on ICH Q3B(R2) Guidelines TDI: Total Daily Intake
Any degradation product observed during stability studies that exceeds the identification threshold must be identified. ikev.org The results of analytical testing for impurities should be reported in a clear, tabulated format in regulatory filings. europa.eu
Quality Control (QC) Applications in Pharmaceutical Development and Manufacturing
Quality control is fundamental to ensuring that each batch of a pharmaceutical product is of consistent quality. For Sunitinib, QC involves a series of analytical tests at various stages of the manufacturing process to monitor and control the levels of Sunitinib Ketone Impurity and other related substances. daicelpharmastandards.comsynzeal.com High-Performance Liquid Chromatography (HPLC) is a frequently utilized technique for the analysis and quantification of Sunitinib and its impurities. google.comnih.gov
The control of impurities begins with the raw materials used in the synthesis of the API. daicelpharmastandards.com Impurities in starting materials or reagents can carry through the manufacturing process or participate in side reactions that lead to the formation of new impurities like this compound. windows.netbaertschiconsulting.com Therefore, stringent specifications and testing for all raw materials are essential.
In-process controls (IPCs) are tests performed at critical points during the manufacturing process. synzeal.com They monitor the progress of chemical reactions and purification steps to ensure they are proceeding as expected. For Sunitinib synthesis, IPCs can detect the formation of the ketone impurity in real-time, allowing for process adjustments to minimize its level before the final API is isolated. google.com This proactive monitoring helps ensure the process remains within its validated state.
Before a batch of Sunitinib can be released for formulation into the final drug product, it must undergo comprehensive testing to confirm it meets all predetermined specifications, including the limits for this compound. synzeal.com This final testing provides the ultimate confirmation of the product's quality and purity. Validated analytical procedures, such as stability-indicating HPLC methods, are employed to accurately separate and quantify any impurities present. researchgate.netalentris.org The results of this testing are documented in a Certificate of Analysis (CoA), which provides a detailed summary of the batch's quality attributes. daicelpharmastandards.com
Quality by Design (QbD) Approaches for Impurity Control
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that aims to build quality into the product from the outset, rather than relying solely on end-product testing. researchgate.netijprajournal.comeuropa.eu The core of the QbD paradigm is to thoroughly understand the product and the manufacturing process to ensure consistent quality. nih.gov
A critical first step in the QbD framework is risk assessment. ijprajournal.com This involves identifying all potential sources of variability that could impact product quality. For this compound, a risk assessment would systematically evaluate factors such as the quality of starting materials, the potential for side reactions, the impact of process parameters (e.g., temperature, pH, reaction time), and potential degradation pathways. windows.netbaertschiconsulting.com
Methodologies like Failure Mode and Effects Analysis (FMEA) or fishbone (Ishikawa) diagrams are often used to identify and prioritize risks associated with impurity formation. windows.netfujifilm.com This allows development efforts to focus on the highest-risk areas to ensure they are well understood and controlled. europa.eu
Based on the understanding gained from risk assessments and experimental studies (often using Design of Experiments, or DoE), a "design space" is established. nih.govresearchgate.net The ICH Q8 guideline defines the design space as "the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality." nih.gov
For Sunitinib manufacturing, a design space would define the specific ranges for critical process parameters that have been proven to consistently produce an API where this compound is maintained below its specified limit. industrialpharmacist.combiopharminternational.com Operating within this approved design space provides manufacturing flexibility and is not considered a change that would require further regulatory submission. nih.gov This approach ensures a robust and well-controlled manufacturing process capable of consistently minimizing the formation of this compound. researchgate.netindustrialpharmacist.com
Regulatory Frameworks for Pharmaceutical Impurities
The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory authorities worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive frameworks to govern the presence of impurities in both active pharmaceutical ingredients (APIs) and finished drug products. ijpsr.com These frameworks are designed to manage and limit potential risks associated with impurities, which can originate from the manufacturing process, degradation of the drug substance, or interaction with packaging materials. ijpsr.com For a compound like this compound, adherence to these regulatory guidelines is mandatory for any pharmaceutical company seeking market approval for a Sunitinib-containing product. synzeal.com The primary goal of these regulations is to ensure that impurities are maintained at levels that are not only safe for patients but also indicative of a well-controlled manufacturing process.
International Council for Harmonisation (ICH) Guidelines
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has developed a series of quality guidelines that are recognized and implemented globally. ich.org These guidelines provide a unified standard for the European Union, Japan, and the United States, and are widely adopted by other countries. For impurity control, the most relevant guidelines are ICH Q3A and ICH Q3B, which address impurities in new drug substances and new drug products, respectively. europa.eueuropa.eueuropa.eu These documents provide a scientific and risk-based approach to the control of impurities, defining thresholds for reporting, identification, and qualification. gmp-compliance.org
ICH Q3A: Impurities in New Drug Substances
ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. europa.euich.orgfda.gov This guideline is directly applicable to the control of this compound in the Sunitinib API. It classifies impurities into organic, inorganic, and residual solvents. ich.org this compound falls under the category of organic impurities, which can arise during the manufacturing process or storage of the drug substance. ich.org
The guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at a specified level. slideshare.netfda.govbfarm.de If the level of this compound exceeds the qualification threshold, its safety must be justified. slideshare.net This can be achieved if the impurity is a significant metabolite in animal or human studies, or through specific toxicological studies. fda.gov
Table 1: ICH Q3A Thresholds for Reporting, Identification, and Qualification of Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guideline. ich.org |
For Sunitinib, the manufacturer must summarize the actual and potential impurities, including this compound, that are most likely to arise during synthesis, purification, and storage. ich.org The specification for the Sunitinib drug substance must include a list of specified impurities, which are those that are individually listed and limited with a specific acceptance criterion. fda.gov
ICH Q3B: Impurities in New Drug Products
ICH Q3B(R2) is a complementary guideline to ICH Q3A and focuses on impurities in new drug products. europa.eueuropa.eu It specifically addresses degradation products of the drug substance and reaction products of the drug substance with excipients or the container closure system. europa.eu Therefore, if this compound is formed during the manufacturing of the final Sunitinib dosage form or during its shelf life, it is classified as a degradation product and must be controlled according to ICH Q3B. europa.eu
Similar to ICH Q3A, this guideline sets thresholds for reporting, identification, and qualification of degradation products based on the MDD of the drug. gmp-compliance.orgslideshare.net The selection of degradation products to be included in the new drug product specification should be based on those found in batches manufactured by the proposed commercial process and from stability studies. europa.euslideshare.net Any degradation product observed at a level greater than the identification threshold should be identified. europa.eu
Table 2: ICH Q3B Thresholds for Reporting, Identification, and Qualification of Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 1.0% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.5% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.2% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.1% | 0.1% | 0.15% |
| TDI: Total Daily Intake. Data sourced from ICH Q3B(R2) Guideline. europa.eu |
Pharmacopoeial Standards and Traceability (e.g., USP, EP, JP, BP)
Pharmacopoeias provide legally binding quality standards for medicines within a specific region. nedstar.comapg-pharma.com The major pharmacopoeias are the United States Pharmacopeia (USP), the European Pharmacopoeia (EP), the Japanese Pharmacopoeia (JP), and the British Pharmacopoeia (BP). nedstar.compharmaceutical-business-review.com These compendia publish monographs that outline the tests, procedures, and acceptance criteria required to ensure the identity, strength, quality, and purity of a drug substance and its formulated products. apg-pharma.commasi.eu
While ICH guidelines provide a general framework for new chemical entities, pharmacopoeial monographs provide specific analytical methods and impurity limits for established drugs. If a monograph for Sunitinib exists, it will likely contain specific tests for controlling related substances, including this compound. These standards ensure traceability and consistency of quality across different manufacturers. synzeal.com Even when a specific monograph is not available, the general chapters of these pharmacopoeias on impurities provide essential guidance. The FDA recognizes standards from the BP, EP, and JP as potentially acceptable if they are demonstrated to be equivalent to or better than USP standards. lachmanconsultants.com
Table 3: Overview of Major Pharmacopoeias
| Pharmacopoeia | Regulating Body/Publisher | Geographic Scope | Key Focus Areas for Impurity Control |
| United States Pharmacopeia (USP) | United States Pharmacopeial Convention | United States (recognized in over 140 countries) | Monographs for drug substances and products; general chapters on impurity testing. nedstar.comapg-pharma.commasi.eu |
| European Pharmacopoeia (EP) | European Directorate for the Quality of Medicines & HealthCare (EDQM) | Europe | Legally binding standards for medicines, including raw materials and dosage forms. nedstar.comapg-pharma.commasi.eu |
| Japanese Pharmacopoeia (JP) | Ministry of Health, Labour and Welfare (MHLW) | Japan | Standards for drugs, including traditional Japanese medicines. nedstar.comapg-pharma.commasi.eu |
| British Pharmacopoeia (BP) | British Pharmacopoeia Commission | United Kingdom | National pharmacopoeia of the UK, providing quality standards for substances and articles. nedstar.com |
Regulatory Submissions and Documentation for Impurity Management
When seeking marketing authorization for a Sunitinib product, a comprehensive data package on impurity management must be submitted to regulatory authorities. This documentation is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory filing, such as a New Drug Application (NDA) or an Abbreviated New Drug Application (ANDA). synzeal.com
The submission must include:
Impurity Profile Data: A summary of all actual and potential impurities, including this compound, observed in batches used for clinical, safety, and stability testing, as well as in batches representative of the commercial process. ich.orgfda.goveuropa.eu Quantitative results should be presented numerically. ich.orgslideshare.net
Analytical Procedures: Detailed information on the analytical methods used for detecting and quantifying this compound. bfarm.de There must be documented evidence that these procedures are validated and suitable for their intended purpose, as per ICH Q2 guidelines. fda.goveuropa.eu
Rationale for Specifications: A scientific justification for the proposed acceptance criteria for this compound in both the drug substance and the drug product. ich.orgslideshare.net This rationale should incorporate safety considerations and a discussion of the impurity profiles observed during development. fda.gov
Qualification Studies: If this compound levels exceed the ICH qualification thresholds, a complete report of the qualification studies must be provided. bfarm.de This includes all data, from toxicological assessments to literature reviews, that establish the biological safety of the impurity at the proposed limit. slideshare.net
This rigorous documentation ensures that the control strategy for this compound is scientifically sound and provides a high degree of assurance of the drug product's quality and safety throughout its lifecycle.
Future Directions and Emerging Research in Sunitinib Impurity Science
Advanced Computational Approaches for Impurity Prediction and Mechanism Elucidation
Computational chemistry is emerging as an indispensable tool for proactively addressing pharmaceutical impurities. By modeling reaction conditions and molecular interactions at a sub-atomic level, these approaches can predict the formation of potential impurities, including Sunitinib (B231) Ketone Impurity, and elucidate the complex mechanisms that lead to their presence. This predictive power allows for the redesign of synthetic routes and the optimization of process parameters to prevent impurity formation before it occurs.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are at the forefront of elucidating the electronic structure and reactivity of molecules. These methods are instrumental in understanding the reaction energetics and transition states involved in the formation of Sunitinib impurities.
For instance, calculations such as Potential Energy Surface (PES) scans can be employed to map the energy landscape of a chemical reaction, identifying the most stable molecular structures and the lowest energy pathways for impurity formation. By applying DFT methods like B3LYP, researchers can model the reaction environment, including solvent effects, using models such as the integral equation formalism polarized continuum model (IEFPCM). This allows for a highly accurate prediction of reaction outcomes. Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into charge transfer and hydrogen bonding interactions that may facilitate the creation of impurities. These computational studies offer a microscopic view of the reaction, guiding chemists in modifying conditions to disfavor the pathways leading to unwanted byproducts.
While quantum mechanics is excellent for understanding the electronic details of a reaction, Molecular Dynamics (MD) simulations provide insight into the physical movements and interactions of molecules over time. MD simulations can model the dynamic behavior of Sunitinib, its reactants, and intermediates within a realistic solvent environment, revealing the conformational changes and intermolecular interactions that can lead to impurity formation. mdpi.comnih.gov
In the context of Sunitinib, MD simulations have been used to understand how mutations in its target protein, PDGFR-β, can alter the drug's binding affinity and lead to resistance. rsc.org This same methodology can be repurposed to study impurity pathways. By simulating the Sunitinib synthesis or degradation environment, researchers can observe how molecules approach each other, the frequency of reactive encounters, and the stability of key intermediates. This information is crucial for understanding not just whether an impurity can form, but how and how quickly it might appear under different process conditions, offering a dynamic picture of the impurity landscape. mdpi.com
| Computational Approach | Application in Impurity Science | Specific Techniques for Sunitinib |
|---|---|---|
| Quantum Chemical Calculations | Predicts reaction energetics, transition states, and electronic structure to understand impurity formation mechanisms. | Density Functional Theory (DFT), Potential Energy Surface (PES) Scans, Natural Bond Orbital (NBO) Analysis. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movement and interactions of molecules over time to identify dynamic pathways leading to impurities. | Modeling of synthetic/degradation environments, analysis of molecular conformations and intermolecular interactions. |
| AI-Assisted Prediction | Uses machine learning models trained on vast reaction datasets to predict potential side-products and impurities from given reactants and conditions. | Leveraging forward reaction predictors and impurity propagation tracking across multi-step syntheses. |
Continuous Manufacturing and Real-Time Impurity Monitoring Methodologies
The pharmaceutical industry is gradually shifting from traditional batch processing to Continuous Manufacturing (CM), a paradigm that promises greater efficiency, consistency, and quality control. researchgate.net A cornerstone of successful CM is the implementation of Process Analytical Technology (PAT), which involves systems for real-time analysis and control of manufacturing processes. researchgate.netglobalresearchonline.net
For Sunitinib synthesis, integrating PAT into a continuous process would enable the in-line or on-line monitoring of critical quality attributes, including the concentration of Sunitinib Ketone Impurity. globalresearchonline.net PAT tools such as near-infrared (NIR) spectroscopy, Raman spectroscopy, and inline UV/vis spectroscopy can provide immediate feedback on the reaction's progress. globalresearchonline.netacs.org If an increase in an impurity is detected, process parameters like temperature, flow rate, or reagent concentration can be adjusted automatically to bring the process back into the desired state, thereby ensuring the final product consistently meets purity specifications and minimizing batch failures. ispe.org
Green Chemistry Principles in Impurity Minimization and Control
Green chemistry, the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offers a powerful framework for impurity control. text2fa.ir By applying its 12 principles, the synthesis of Sunitinib can be redesigned to be not only more environmentally friendly but also inherently purer.
Key applications of green chemistry to minimize Sunitinib impurities include:
Use of Safer Solvents: Replacing traditional organic solvents with greener alternatives like ethanol (B145695), water, or bio-based solvents such as Cyrene can significantly reduce waste and potential side reactions. text2fa.irejournal.bymdpi.com Research has demonstrated the successful use of ethanol as a green solvent for the spectrophotometric analysis of Sunitinib. ejournal.by
Atom Economy: Redesigning synthetic routes to maximize the incorporation of all materials used in the process into the final product. This inherently reduces the formation of byproducts.
Catalysis: Employing highly selective catalytic reagents in place of stoichiometric reagents can minimize waste and prevent the formation of process-related impurities.
Solvent-Free Reactions: An improved synthesis of Sunitinib malate (B86768) has been developed that utilizes a solvent-free decarboxylation process. researchgate.net This approach not only reduces environmental impact but also simplifies purification and can prevent solvent-related side reactions. One analysis of various synthetic routes concluded that a greener, more effective pathway is suitable for modern industrial production. ewadirect.comresearchgate.net
| Green Chemistry Principle | Application to Sunitinib Synthesis | Impact on Impurity Control |
|---|---|---|
| Prevention | Designing synthetic pathways that inherently avoid impurity formation. | Reduces the need for downstream purification and waste treatment. |
| Atom Economy | Optimizing reactions to incorporate the maximum amount of starting materials into the final product. | Minimizes the generation of unwanted byproducts. |
| Safer Solvents & Auxiliaries | Utilizing environmentally benign solvents (e.g., ethanol, water) or solvent-free conditions. ejournal.byresearchgate.net | Eliminates impurities arising from solvent degradation or solvent-mediated side reactions. |
| Catalysis | Using selective catalysts instead of stoichiometric reagents. | Increases reaction specificity and reduces process-related impurities. |
Development of Novel Analytical Technologies for Trace Impurity Analysis
The accurate detection and quantification of impurities at trace levels are critical for ensuring drug safety. While High-Performance Liquid Chromatography (HPLC) is a standard technique, the future lies in more advanced and sensitive technologies capable of characterizing impurities that may be present in minute quantities. tandfonline.commedwinpublishers.com
For Sunitinib and its impurities, modern analytical techniques are essential for robust impurity profiling. researchgate.netrroij.com The development is moving towards:
Ultra-Performance Liquid Chromatography (UPLC): This technique uses smaller particle-size columns to achieve higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC, making it ideal for separating complex mixtures and detecting trace impurities. tandfonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides not only separation but also mass information, which is crucial for the identification and structural elucidation of unknown impurities like this compound. tandfonline.comrroij.com
High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) and Orbitrap MS provide highly accurate mass measurements, enabling the confident determination of elemental compositions for unknown impurities, which is a critical step in their identification. tandfonline.com
Hyphenated Techniques: The future of impurity analysis involves the combination of multiple analytical technologies, such as LC-NMR-MS, to provide comprehensive structural information on impurities in a single, integrated workflow. researchgate.netrroij.com
These advanced methods are crucial for developing stability-indicating assays and for fully characterizing the impurity profile of Sunitinib, ensuring that even trace-level contaminants are identified and controlled. tandfonline.comnih.gov
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Sunitinib Ketone Impurity in drug formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is the primary method for impurity quantification due to its sensitivity and reproducibility. Mass spectrometry (MS) is critical for structural confirmation, particularly when distinguishing stereoisomers like (E)-Sunitinib (CAS 1691223-83-2) . For validation, ensure linearity (R² > 0.99) across a concentration range of 0.1–1.5% relative to the API, and include system suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) .
Q. How should researchers establish acceptance criteria for this compound in preclinical studies?
- Methodological Answer : Follow International Council for Harmonisation (ICH) Q3A/B guidelines, which recommend thresholds of 0.1% for reporting, 0.15% for identification, and 0.2% for qualification. For pediatric formulations, consider pharmacokinetic data (e.g., sunitinib exposure at 20 mg/m²/day) to adjust thresholds based on toxicity risks . Cross-reference USP-NF monographs for updated impurity criteria, such as revisions to "Decarbamoylcefoxitin" acceptance limits, to ensure alignment with regulatory standards .
Q. What spectroscopic data are essential for structural elucidation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the ketone group (δ ~200–220 ppm in 13C) and aromatic protons (δ 7.2–8.0 ppm in 1H) .
- High-resolution MS (HRMS) : Match the molecular ion [M+H]+ at m/z 398.48 (C22H27FN4O2) with a mass error < 5 ppm .
- IR spectroscopy : Identify carbonyl stretching vibrations (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) to differentiate from related analogs.
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles between stability studies and accelerated degradation assays?
- Methodological Answer :
- Root-cause analysis : Compare forced degradation conditions (e.g., pH, temperature) with real-time stability data. For example, acidic hydrolysis may overestimate ketone impurity formation compared to neutral storage conditions.
- Orthogonal validation : Use liquid chromatography-nuclear magnetic resonance (LC-NMR) to confirm degradation pathways and rule out artifacts. Document batch-specific variations (e.g., salt content, solvent residues) that influence impurity kinetics .
- Statistical reconciliation : Apply multivariate analysis (e.g., principal component analysis) to isolate variables causing profile inconsistencies .
Q. What strategies optimize the detection of low-abundance this compound in complex biological matrices (e.g., plasma)?
- Methodological Answer :
- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to enhance recovery (>85%) and reduce matrix interference.
- LC-MS/MS parameters : Optimize collision energy (e.g., 25–35 eV) for selective fragmentation of the impurity (e.g., m/z 398.48 → 283.12) while suppressing background noise.
- Method sensitivity : Validate a lower limit of quantification (LLOQ) of 0.5 ng/mL using incurred sample reanalysis (ISR) to ensure precision (%CV < 15%) .
Q. How do pharmacokinetic interactions between Sunitinib and its ketone impurity impact efficacy in pediatric populations?
- Methodological Answer :
- Pharmacokinetic modeling : Integrate population PK data (e.g., BSA-adjusted clearance in children aged 6–17 years) to simulate impurity exposure. A dose of 20 mg/m²/day in pediatric patients correlates with adult exposure at 50 mg/day, but impurities may alter AUC by 10–15% due to metabolic saturation .
- In vitro assays : Use hepatic microsomes to assess CYP3A4-mediated inhibition by the impurity. A >20% reduction in enzyme activity warrants toxicological evaluation .
Data Contradiction & Synthesis
Q. How should researchers address conflicting impurity quantification results from different laboratories?
- Methodological Answer :
- Interlaboratory studies : Conduct round-robin trials with harmonized protocols (e.g., USP <1225>) to identify methodological variability. For example, discrepancies in HPLC column temperature (±2°C) can alter retention times by 0.5–1.0 minutes, affecting integration accuracy .
- Reference standards : Use certified impurities (e.g., (E)-Sunitinib with ≥98% purity) to calibrate instruments across labs. Cross-validate results with orthogonal techniques like differential scanning calorimetry (DSC) .
Tables for Key Data
| Parameter | This compound | Reference |
|---|---|---|
| Molecular Formula | C22H27FN4O2 | |
| Molecular Weight | 398.48 g/mol | |
| HPLC Retention Time | 8.2 ± 0.3 min | |
| UV λmax | 254 nm | |
| Pediatric Exposure Threshold | 0.1% (20 mg/m²/day) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
